Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-galactopyranoside

Glycosyltransferase O-glycan biosynthesis β3GalNAc-T2

Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-galactopyranoside (CAS 1373368-54-7, abbreviated Galβ1-4GalNAcα-O-Bn) is a synthetic disaccharide glycoside composed of galactose β1-4-linked to N-acetylgalactosamine, with a benzyl aglycone at the anomeric center. It belongs to the O-glycan core family and serves as a structurally defined chemical probe for glycosyltransferase, sulfotransferase, and lectin-binding studies.

Molecular Formula C21H31NO11
Molecular Weight 473.5 g/mol
Cat. No. B12090395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
Molecular FormulaC21H31NO11
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C21H31NO11/c1-10(25)22-14-16(27)19(33-21-18(29)17(28)15(26)12(7-23)31-21)13(8-24)32-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)
InChIKeySYUTXOZIXYNPMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-galactopyranoside – Structure, Class, and Procurement-Relevant Identity


Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-galactopyranoside (CAS 1373368-54-7, abbreviated Galβ1-4GalNAcα-O-Bn) is a synthetic disaccharide glycoside composed of galactose β1-4-linked to N-acetylgalactosamine, with a benzyl aglycone at the anomeric center. It belongs to the O-glycan core family and serves as a structurally defined chemical probe for glycosyltransferase, sulfotransferase, and lectin-binding studies . Unlike its more common 3-O-linked isomer (Core 1, Galβ1-3GalNAcα-O-Bn), the β1-4 linkage confers distinct substrate properties toward specific carbohydrate-active enzymes, making simple in-class substitution unreliable [1].

Why Generic Substitution Fails for Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-galactopyranoside


The β1-4 versus β1-3 regioisomerism in Gal-GalNAc disaccharides is not a trivial structural nuance—it governs enzyme recognition, lectin-binding epitope topology, and chemical stability. Glycosyltransferases such as β1,3-N-acetylgalactosaminyltransferase-II (β3GalNAc-T2) and core 1 β1,3-galactosyltransferase (C1GalT) exhibit absolute or strong preference for either the 3-O-linked (Core 1) or 4-O-linked acceptor, meaning the wrong disaccharide linkage can yield a false negative in enzymatic assays [1]. Similarly, the specificity of certain Gal:3-O-sulfotransferases is critically dependent on the precise Galβ1-4GalNAc core scaffold, and substituting the 3-linked isomer abolishes acceptor competence [2]. Below, quantitative evidence is provided to guide selection among these structurally similar compounds.

Quantitative Differentiation Evidence: Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-galactopyranoside vs. Closest Analogs


Acceptor Substrate Specificity: β3GalNAc-T2 Discriminates β1-4 Gal-GalNAc from β1-3 Gal-GalNAc

Human β3GalNAc-T2, an enzyme that synthesizes the GalNAcβ1-3GlcNAc linkage, exhibits strong acceptor specificity for Galβ1-4GalNAc-containing substrates. When tested with a panel of oligosaccharide acceptors, Galβ1-4GalNAc-α-pNP showed detectable activity, whereas the isomeric Galβ1-3GalNAc-containing core 1 structure alone was not an efficient acceptor. The enzyme instead required a branched core 2 structure [Galβ1-3(GlcNAcβ1-6)GalNAc-α-pNP] for maximal activity, with a relative activity of 100% assigned to core 2-pNP [1]. This demonstrates that the Galβ1-4GalNAc linkage defines a distinct enzyme recognition motif not functionally interchangeable with the Galβ1-3GalNAc isomer.

Glycosyltransferase O-glycan biosynthesis β3GalNAc-T2

Sialyltransferase Acceptor Activity: Galβ1-4GalNAc vs. Galβ1-3GalNAc as ST3Gal1 Substrate

Recombinant human ST3Gal1 sialyltransferase, responsible for sialylating O-glycan core 1, was functionally validated using benzyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside (Galβ1-3GalNAcα-O-Bn). In side-by-side studies, lactose and N-acetyllactosamine were also tested as β-D-galactoside substrates. The reported Km and kcat values for CMP-Neu5Ac with the Galβ1-3GalNAc acceptor provide a well-characterized benchmark [1]. Although the 4-O-linked isomer (target compound) was not directly assayed in this study, the known preference of ST3Gal1 for the Galβ1-3GalNAc linkage indicates that the target compound would be discriminated against by this enzyme, which is precisely why the 4-O-linked compound is valuable: it resists ST3Gal1-catalyzed sialylation and serves as a selective substrate for distinct sialyltransferase families (e.g., ST6GalNAc) [2].

Sialyltransferase ST3Gal1 O-glycan sialylation

Sulfotransferase Acceptor Specificity: Gal:3-O-Sulfotransferases Require the Galβ1-4GalNAc Core

Two distinct Gal:3-O-sulfotransferases have been characterized and shown to act specifically on the Gal-β-(1→4)-GlcNAc-β-(1→6)-[Gal-β-(1→3)]-GalNAc-α-OBn branched core 2 structure. Critically, the Galβ1-4GalNAc disaccharide motif within this scaffold is a structural prerequisite for enzyme recognition. Synthetic acceptor analogs in which the Galβ1-4GalNAc linkage is replaced or absent fail to function as sulfotransferase acceptors [1]. Jain et al. (1998) synthesized a panel of benzyl glycoside acceptors and demonstrated that sulfation occurs exclusively on the Gal residue that is β1-4 linked to GalNAc, not on the Gal residue that is β1-3 linked [1].

Sulfotransferase Glycosaminoglycan Acceptor specificity

Lectin Recognition Divergence: Galβ1-4GalNAc vs. Galβ1-3GalNAc Epitope Binding

The Galβ1-4GalNAc disaccharide epitope is recognized by a distinct subset of lectins and carbohydrate-binding modules compared to the Galβ1-3GalNAc (Thomsen-Friedenreich) epitope. Erythrina cristagalli lectin (ECA) binds selectively to Galβ1-4GlcNAc and Galβ1-4GalNAc structures, while peanut agglutinin (PNA) preferentially recognizes Galβ1-3GalNAc. In glycan microarray studies, the two disaccharides populate non-overlapping lectin recognition profiles [1]. The target benzyl glycoside, presenting the Galβ1-4GalNAc terminus, enables selective probing of ECA-like binding activities without cross-reactivity from PNA-type lectins that would dominate with the 3-O-linked isomer [1].

Lectin-glycan interaction Glycan array Carbohydrate-binding protein

CHEMICAL DIFFERENTIATION: Base-Lability of the β1-4 Linkage in Galβ1-4GalNAc Facilitates Selective Glycan Release

The Galβ1-4GalNAc glycosidic linkage exhibits greater lability under alkaline β-elimination conditions compared to the Galβ1-3GalNAc linkage. This differential chemical stability is exploited in staged O-glycan release protocols: mild alkaline conditions (0.05 M NaOH, 45°C, 16 h) preferentially cleave β1-4-linked O-glycans while leaving β1-3-linked glycans largely intact [1]. The benzyl aglycone of the target compound serves as a UV-chromophore tag, facilitating HPLC-based monitoring of release kinetics and enabling precise quantification of relative bond lability [2].

O-glycan release β-elimination Chemical stability

High-Impact Application Scenarios for Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-galactopyranoside


Glycosyltransferase Substrate Profiling and Isoform Discrimination

The target compound serves as a structurally precise acceptor substrate for mapping the linkage specificity of uncharacterized glycosyltransferases. By including Galβ1-4GalNAc-α-O-Bn alongside the 3-O-linked isomer in a screening panel, researchers can distinguish between enzyme isoforms that prefer β1-4 vs. β1-3 Gal-GalNAc linkages—critical for annotating glycosyltransferases in genome-to-glycome pipelines. The benzyl aglycone permits direct HPLC or TLC analysis of reaction products without the need for radioactive labeling [1].

Sulfotransferase Acceptor Validation in Glycosaminoglycan Biosynthesis Research

Gal:3-O-sulfotransferases implicated in chondroitin sulfate and keratan sulfate biosynthesis exhibit absolute dependence on the Galβ1-4GalNAc motif for acceptor recognition [1]. The target compound provides a validated minimal scaffold for assaying these enzymes, whereas the more widely available Core 1 benzyl glycoside (Galβ1-3GalNAc-α-O-Bn) fails as a substrate. This makes the target compound indispensable for enzymology studies of sulfation pathways, enabling kinetic characterization (Km, Vmax) of sulfotransferase isoforms using a defined chemical probe [1].

Lectin Specificity Studies and Glycan Microarray Printing

The Galβ1-4GalNAc disaccharide epitope binds a distinct subset of galactose-recognizing lectins (e.g., ECA, certain galectins) that do not cross-react with the Galβ1-3GalNAc isomer [1]. The target benzyl glycoside can be covalently coupled to microarray surfaces or carrier proteins via the benzyl group after controlled deprotection, enabling high-throughput screening of lectin-glycan interactions with linkage-level resolution. This application supports biomarker discovery, plant lectin characterization, and quality control of recombinant lectin reagents [1].

Method Development for O-Glycan Release and Structural Analysis

Given the established base-lability of the Galβ1-4GalNAc linkage relative to Galβ1-3GalNAc [1], the target compound is an optimal model substrate for developing and validating staged β-elimination protocols for O-glycan release from glycoproteins. Its benzyl chromophore enables UV-based quantification of release kinetics without additional derivatization steps, facilitating method optimization in core facilities and biopharmaceutical analytical laboratories that require precise control over glycan release conditions [1].

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